Fmoc-Asp-OMe

Descripción general

Descripción

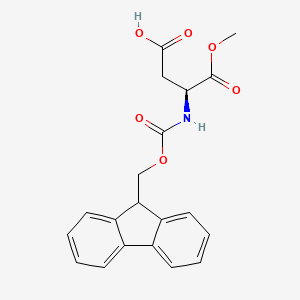

Fmoc-Asp-OMe, also known as N-(fluorenylmethoxycarbonyl)-L-aspartic acid methyl ester, is an aspartic acid derivative . It has a molecular formula of C20H19NO6 and a molecular weight of 369.4 g/mol .

Synthesis Analysis

This compound has been used in the synthesis of complex peptides. For instance, it was reacted with 4-nitrobenzenesulfonyl chloride, followed by alkylation with various α-haloketones . The resulting intermediates were treated with potassium trimethylsilanolate, yielding tetrasubstituted pyrroles .Molecular Structure Analysis

The molecular structure of this compound includes a fluorenylmethoxycarbonyl (Fmoc) group, an aspartic acid moiety, and a methyl ester group . The InChI string of this compound isInChI=1S/C20H19NO6/c1-26-19(24)17(10-18(22)23)21-20(25)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,25)(H,22,23)/t17-/m0/s1 . Chemical Reactions Analysis

This compound has been involved in various chemical reactions. For instance, it was used in the synthesis of pentasubstituted pyrroles via intramolecular C-arylation . It has also been used in the synthesis of sensitive peptides .Physical And Chemical Properties Analysis

This compound has a molecular weight of 369.4 g/mol . Its molecular formula is C20H19NO6 . The compound is a solid and its solubility in DMSO is 90 mg/mL .Aplicaciones Científicas De Investigación

Síntesis de Péptidos en Fase Sólida (SPPS)

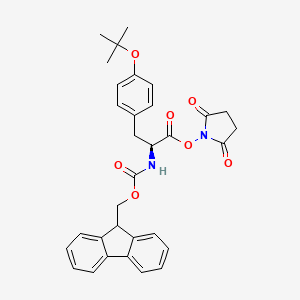

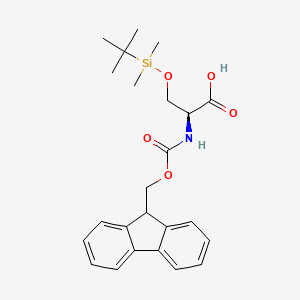

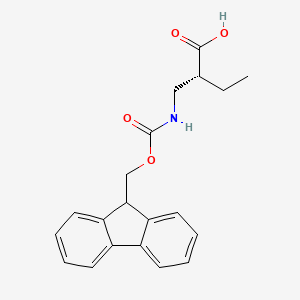

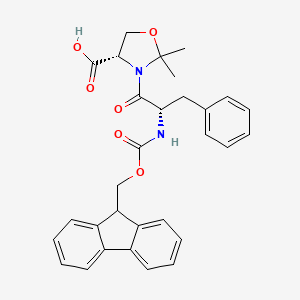

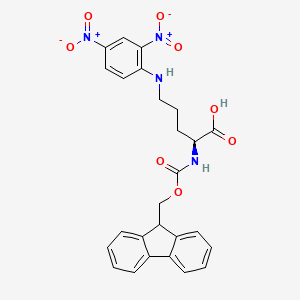

Fmoc-Asp-OMe se utiliza ampliamente en el campo de la Síntesis de Péptidos en Fase Sólida (SPPS) {svg_1}. La estrategia Fmoc ha ganado popularidad debido a la disponibilidad de bloques de construcción Fmoc de alta calidad a bajo costo, lo cual es resultado de las economías de escala de la producción actual de péptidos terapéuticos multitoneladas {svg_2}.

Derivación de Aminoácidos

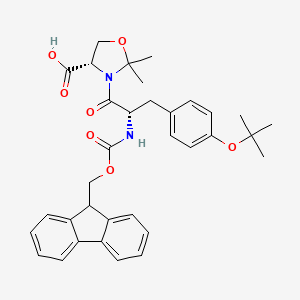

This compound juega un papel crucial en la derivación de aminoácidos. Se utiliza en estudios de relación estructura-actividad (SAR), que son esenciales para comprender la interacción entre las moléculas biológicas {svg_3}.

Hidrólisis de Ésteres

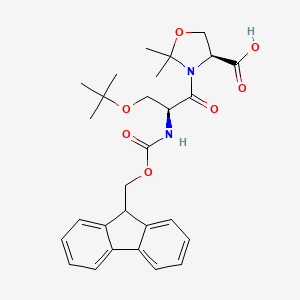

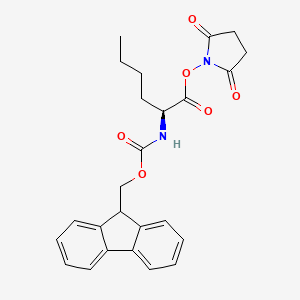

This compound se utiliza en estudios de hidrólisis de ésteres. El grupo protector Fmoc y el yoduro de calcio (II) se utilizan como agentes protectores para la hidrólisis de ésteres de aminoácidos {svg_4}. Este método se considera más ecológico y eficiente que el conocido método de hidróxido de trimetilestaño {svg_5}.

Química Verde

This compound contribuye al campo de la química verde. La reacción optimizada para la hidrólisis de ésteres utilizando this compound produce mejores rendimientos con productos químicos más ecológicos y económicos, y un gasto de energía menos extenso {svg_6}.

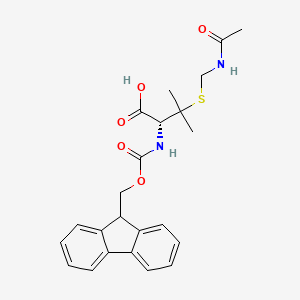

Autoensamblaje en Hidrogel

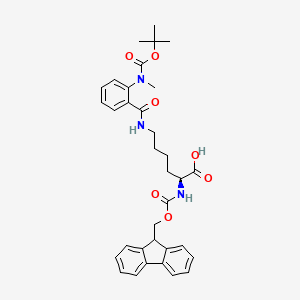

This compound puede autoensamblarse en hidrogeles adecuados para la ingeniería de tejidos óseos {svg_7}. El residuo aspártico doblemente protegido (Asp) con grupos protectores de metoxicarbonil fluorenilo (Fmoc) conduce a la formación de estructuras fibrosas bien ordenadas {svg_8}.

Ingeniería de Tejidos Óseos

En la ingeniería de tejidos óseos, los hidrogeles basados en this compound han mostrado resultados prometedores. Estos hidrogeles pueden unirse a iones de calcio y actuar como puntos de nucleación para la unión de grupos fosfato disponibles {svg_9}. Se ha descubierto que son andamios osteoinductores, promoviendo el crecimiento y desarrollo de nuevo tejido óseo {svg_10}.

Direcciones Futuras

Mecanismo De Acción

Target of Action

Fmoc-Asp-OMe, also known as N-α-Fmoc- (O-3-methyl-pent-3-yl)aspartic acid , is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

This compound plays a crucial role in the solid-phase peptide synthesis (SPPS) using the Fmoc strategy . The Fmoc group protects the amine group of the amino acid during the peptide chain elongation process . After the peptide chain is formed, the Fmoc group is removed, allowing the peptide to fold and function properly .

Pharmacokinetics

Its properties as a protecting group in peptide synthesis suggest that it would be rapidly metabolized and removed during the peptide synthesis process .

Result of Action

The primary result of this compound’s action is the successful synthesis of peptides with the correct sequence and structure . By protecting the amine group during synthesis, this compound helps ensure that the peptide chain is formed correctly . Once the Fmoc group is removed, the resulting peptide is free to fold into its correct three-dimensional structure and carry out its biological function .

Action Environment

The action of this compound is highly dependent on the conditions of the peptide synthesis process . Factors such as temperature, pH, and the presence of other chemicals can influence the efficiency of the Fmoc protection and deprotection processes . For example, the Fmoc group is sensitive to acidic conditions and requires a basic environment for its removal .

Propiedades

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c1-26-19(24)17(10-18(22)23)21-20(25)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,25)(H,22,23)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUZUMRMWJUEMK-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654094 | |

| Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-oxobutanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

145038-52-4 | |

| Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-oxobutanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxy-4-oxobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

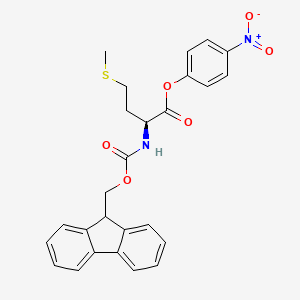

Q1: What is the role of Fmoc-Asp(OMe)-OH in the synthesis of pentasubstituted pyrroles?

A1: Fmoc-Asp(OMe)-OH acts as a starting material and undergoes a series of reactions to ultimately form the pyrrole ring. [] First, it reacts with 4-nitrobenzenesulfonyl chloride. Then, the resulting intermediate is alkylated with various α-haloketones. Finally, treatment with potassium trimethylsilanolate triggers a cascade of C-arylation, aldol condensation, and spontaneous aromatization, yielding the desired pentasubstituted pyrrole. []

Q2: What are the advantages of using Fmoc-Asp(OMe)-OH in this specific synthesis compared to other potential starting materials?

A2: The research paper highlights the use of Fmoc-Asp(OMe)-OH as a key advantage due to its availability and the simplicity of the overall synthetic strategy. [] The paper does not directly compare the use of Fmoc-Asp(OMe)-OH to other potential starting materials. Further research would be needed to determine if other starting materials could offer benefits like increased yield, reduced reaction time, or access to a wider range of pyrrole derivatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3R)-4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoate](/img/structure/B613367.png)

![(2S)-6-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B613387.png)